molecular formula C25H28N2O4S B10879013 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B10879013
M. Wt: 452.6 g/mol
InChI Key: WNIWGGYAUAYHSC-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C18H22N2O2 It is characterized by the presence of a piperazine ring, a benzyloxy group, a methoxy group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine typically involves the condensation of piperazine with a benzyloxy-substituted benzyl halide, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of piperazine derivatives without the sulfonyl group.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its ethylsulfonyl and propylsulfonyl analogs, the phenylsulfonyl derivative exhibits higher stability and stronger binding interactions with target molecules .

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2O4S/c1-30-25-18-22(12-13-24(25)31-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)32(28,29)23-10-6-3-7-11-23/h2-13,18H,14-17,19-20H2,1H3

InChI Key

WNIWGGYAUAYHSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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